N-(4-CHLOROPHENYL)-4-(1H-PYRAZOL-1-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
N-(4-CHLOROPHENYL)-4-(1H-PYRAZOL-1-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-(1H-PYRAZOL-1-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Chlorophenyl Substitution: The final step involves the substitution of the chlorophenyl group onto the benzene ring through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-4-(1H-PYRAZOL-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-CHLOROPHENYL)-4-(1H-PYRAZOL-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: The compound is used to investigate enzyme inhibition and protein interactions.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-(1H-PYRAZOL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-4-(1H-PYRAZOL-1-YL)BENZENE-1-SULFONAMIDE
- N-(4-FLUOROPHENYL)-4-(1H-PYRAZOL-1-YL)BENZENE-1-SULFONAMIDE
- N-(4-METHOXYPHENYL)-4-(1H-PYRAZOL-1-YL)BENZENE-1-SULFONAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-4-(1H-PYRAZOL-1-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-12-2-4-13(5-3-12)18-22(20,21)15-8-6-14(7-9-15)19-11-1-10-17-19/h1-11,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYFIXWQXPSROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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